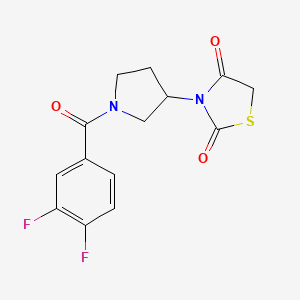

3-(1-(3,4-ジフルオロベンゾイル)ピロリジン-3-イル)チアゾリジン-2,4-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine ring fused with a pyrrolidine ring and a difluorobenzoyl group

科学的研究の応用

3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes

作用機序

Target of Action

Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have accessible clinical applications in various biological targets .

Mode of Action

Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .

Biochemical Pathways

Thiazolidin-2,4-dione (TZD) analogues mediate the formation of UDP-MurNAc-pentapeptide through the stepwise additions of MurC (L-alanine), MurD (D-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or MurE (L-lysine) and MurF (dipeptide D-Ala-D-Ala) to the D-lactoyl group of UDP-N-acetylmuramic acid . This is one of the biochemical pathways affected by these compounds.

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidin-2,4-dione (tzd) analogues are known to exhibit their antioxidant action by scavenging reactive oxygen species (ros) .

Action Environment

The synthesis of thiazolidine derivatives, which this compound is a part of, has been improved by employing green chemistry, which takes into account environmental factors .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step reactions. One common method includes the reaction of 3,4-difluorobenzoyl chloride with pyrrolidine to form an intermediate, which is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to improve yield and purity. Techniques such as nano-catalysis and green chemistry approaches are employed to enhance the efficiency of the synthesis process .

化学反応の分析

Types of Reactions

3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the difluorobenzoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

類似化合物との比較

Similar Compounds

Thiazolidine-2,4-dione: A simpler analog without the pyrrolidine and difluorobenzoyl groups.

Pyrrolidine-2,5-dione: Lacks the thiazolidine ring but shares the pyrrolidine structure.

3,4-Difluorobenzoyl derivatives: Compounds with similar aromatic substitution patterns.

Uniqueness

3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is unique due to the combination of the thiazolidine and pyrrolidine rings with the difluorobenzoyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a compound of interest due to its potential biological activities, particularly in the fields of diabetes management and cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound belongs to the thiazolidinedione (TZD) class, which is known for its role as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ). PPAR-γ is a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. The binding of TZDs to PPAR-γ enhances insulin sensitivity in peripheral tissues, leading to improved glucose uptake and reduced insulin resistance .

Key Mechanisms:

- Insulin Sensitization: TZDs increase the uptake of free fatty acids by adipocytes, thereby reducing fat accumulation in liver and muscle tissues .

- Anti-inflammatory Effects: They also modulate inflammatory pathways by increasing adiponectin levels and decreasing resistin and TNF-α production .

Antidiabetic Activity

Research indicates that 3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione exhibits significant antidiabetic properties:

- In vitro Studies: In cell culture models, compounds similar to TZDs have shown potent activity in enhancing insulin signaling pathways. For instance, derivatives have been evaluated for their ability to activate PPAR-γ and demonstrate insulin-sensitizing effects .

| Compound | PPAR-γ Activation | Insulin Sensitivity | Reference |

|---|---|---|---|

| TZD Derivative A | Yes | High | |

| 3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione | Yes | Moderate |

Anticancer Activity

The compound has also been investigated for its anticancer potential:

- Cell Line Studies: In studies involving various cancer cell lines (e.g., MCF7 for breast cancer), thiazolidinediones have shown promising results in inhibiting cell proliferation. Some derivatives have been reported to induce apoptosis in cancer cells through PPAR-γ mediated pathways .

| Cell Line | Compound Tested | IC50 Value (µM) | Effect |

|---|---|---|---|

| MCF7 | TZD Derivative B | 5.10 | Inhibition of growth |

| NCI-H460 | 3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione | 1.40 | Induction of apoptosis |

Study on Aldose Reductase Inhibition

A study highlighted the dual inhibitory activity against aldose reductase by thiazolidinedione derivatives. The presence of specific functional groups significantly enhanced their efficacy compared to standard inhibitors like sorbinil .

Anti-inflammatory Activity

Another investigation examined the anti-inflammatory effects of thiazolidinedione compounds using carrageenan-induced rat paw edema models. Results indicated that certain derivatives exhibited superior anti-inflammatory activity compared to others in the series .

特性

IUPAC Name |

3-[1-(3,4-difluorobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2N2O3S/c15-10-2-1-8(5-11(10)16)13(20)17-4-3-9(6-17)18-12(19)7-22-14(18)21/h1-2,5,9H,3-4,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFBXFSHHNDSQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。